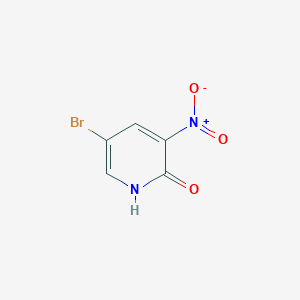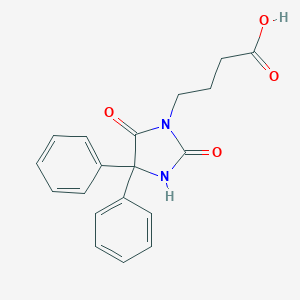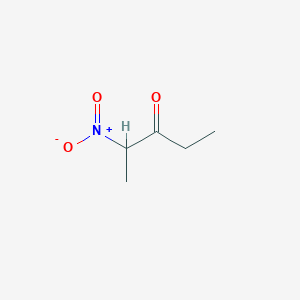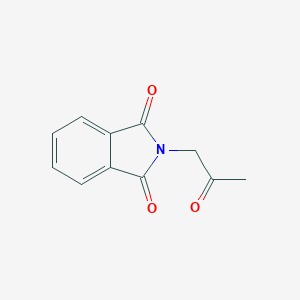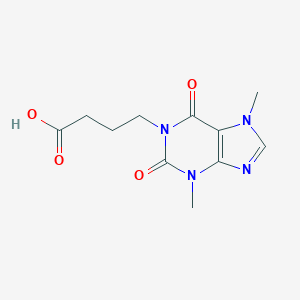
1-(3-Carboxypropyl)-3,7-dimethylxanthine
Übersicht
Beschreibung
1-(3-Carboxypropyl)-3,7-dimethylxanthine, also known as 1,3-dimethylxanthine, is a xanthine derivative and a derivative of caffeine. It has a wide range of applications in the fields of scientific research and medicine. It has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects : 1,7-dimethylxanthine has been identified as a PARP-1 inhibitor and shows anti-inflammatory effects in both pulmonary and systemic inflammation. This suggests potential therapeutic applications for conditions like chronic obstructive pulmonary disease (COPD) (Geraets et al., 2010).
Pharmacokinetics Alteration : The caffeine metabolite 1-methylxanthine inhibits the transport activity of the human organic anion transporter 1. This can potentially alter the pharmacokinetics of various drugs in humans, indicating a role in drug interactions and therapy (Rengelshausen et al., 2004).
Adenosine Receptor Affinity : 1,3-dialkylxanthine derivatives, especially those with 1,3-dialkyl substituents, show enhanced affinity at rat A3 adenosine receptors. This could be significant in the development of drugs targeting these receptors (Kim et al., 1994).
Inhibitory Activity Against PARP-1 : Caffeine metabolites, particularly 1,7-dimethylxanthine, show significant inhibitory activity against PARP-1. This has implications for the nutritional treatment of acute and chronic inflammatory diseases (Geraets et al., 2006).
Biological Applications of Derivatives : New 8-substituted 1,7-dimethylxanthines have been synthesized, which are structural analogs to theobromine derivatives, and show potential biological applications (Ovcharova et al., 1967).
Adenosine Receptor Antagonists : Substituted 8-styrylxanthines, including 1,3-Dimethylxanthine derivatives, show potential as A2-selective adenosine receptor antagonists. This is significant for the development of drugs targeting these receptors (Jacobson et al., 1993).
Analytical Detection : Modified electrodes with zinc oxide nanoparticles have been used to effectively detect and determine 1,3-dimethylxanthine in pharmaceutical and urine samples, indicating a role in analytical chemistry and diagnostics (Bandi et al., 2019).
Metabolism Studies : The metabolism of theophylline to caffeine in human fetal liver has been studied, which contributes to understanding the pharmacologic effects of theophylline in newborn infants with apnea (Aranda et al., 1979).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds, such as phthalates, have been associated with various biological processes
Mode of Action
It is suggested that similar compounds may interact with various biological processes . For instance, some compounds have been shown to affect protein and RNA syntheses
Biochemical Pathways
It has been suggested that similar compounds may influence various biochemical pathways . For example, some compounds have been shown to affect the synthesis of proteins, RNA, and lipids . More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
It has been suggested that similar compounds may have various effects on cellular processes . More research is needed to describe the specific effects of this compound’s action.
Action Environment
It is known that environmental factors can influence the action of similar compounds
Biochemische Analyse
Biochemical Properties
1-(3-Carboxypropyl)-3,7-dimethylxanthine is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the transfer of 3-amino-3-carboxypropyl from S-adenosyl-L-methionine to a histidine residue . This interaction suggests that this compound may play a role in certain biochemical reactions, particularly those involving the metabolism of amino acids .
Cellular Effects
The effects of this compound on cells are diverse and complex. For example, it has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to downregulate SHP2 mediated signaling and suppress breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it specifically dephosphorylates negative regulatory pTyr sites in RTKs and downstream signaling proteins to augment and sustain downstream signaling . This indicates that this compound may play a role in the regulation of gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, it has been associated with changes in the levels of certain metabolites over time, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with results indicating that its effects vary with different dosages . For instance, it has been shown to effectively inhibit tumor growth in H22-bearing mice in vivo .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, it has been associated with the glycine, serine, and threonine metabolism pathway, suggesting that it may interact with certain enzymes or cofactors and have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
Current evidence suggests that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASGTGXOGALBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215232 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-07-8 | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(3-Carboxypropyl)-3,7-dimethylxanthine detected and quantified in biological samples?
A1: A reliable method for quantifying this compound in biological samples is using High-Performance Liquid Chromatography (HPLC). [] This technique allows for the separation and quantification of the metabolite in complex matrices like urine. More recently, a highly sensitive method utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has been developed for simultaneous quantification of pentoxifylline and its metabolites, including this compound, in rat plasma. [] This method offers enhanced sensitivity and selectivity for pharmacokinetic studies.
Q2: What is the metabolic pathway of pentoxifylline, and how is this compound involved?
A2: Pentoxifylline undergoes extensive metabolism in the body, primarily in the liver. One of its major metabolic pathways leads to the formation of this compound. [, ] While the exact enzymatic steps involved in this conversion haven't been fully elucidated in these papers, it likely involves oxidation reactions.
Q3: What is the significance of developing a sensitive analytical method for this compound, like the LC-MS/MS method described in one of the papers?
A4: The development of a sensitive and specific LC-MS/MS method for quantifying this compound is crucial for pharmacokinetic studies. [] This method allows researchers to accurately track the concentration of the metabolite in plasma over time, providing valuable insights into its absorption, distribution, metabolism, and excretion profile. This information is essential for understanding the pharmacokinetic interactions of pentoxifylline and its metabolites in the body.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)


